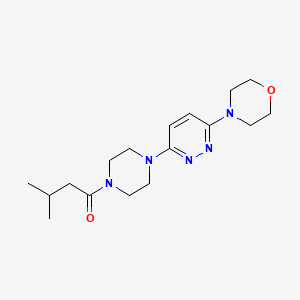

3-Metil-1-(4-(6-morfolinopiridazin-3-il)piperazin-1-il)butan-1-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one” is a derivative of a class of compounds that have been studied for their potential anti-tubercular activity . It’s worth noting that the exact compound may not have been explicitly mentioned in the literature, and the information available pertains to similar compounds.

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These compounds were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Aplicaciones Científicas De Investigación

- Evaluación: Algunos derivados de este compuesto (por ejemplo, 9a, 9b y 9d) han mostrado actividad antifúngica moderada contra cepas de Candida albicans .

Actividad Antifúngica

Otros Perfiles Farmacológicos

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with a pyridazin-3(2h)-one nucleus, which is present in the structure of this compound, have been associated with diverse pharmacological activities .

Mode of Action

It’s known that the pyridazin-3(2h)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities .

Biochemical Pathways

Pyridazin-3(2h)-one derivatives have been associated with a wide range of pharmacological effects, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds with a pyridazin-3(2h)-one nucleus have been associated with diverse biological activities, including antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .

Propiedades

IUPAC Name |

3-methyl-1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O2/c1-14(2)13-17(23)22-7-5-20(6-8-22)15-3-4-16(19-18-15)21-9-11-24-12-10-21/h3-4,14H,5-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSGXPOLOUWRGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE](/img/structure/B2362473.png)

![2-chloro-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2362474.png)

![1-Isopropyl-7-thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride](/img/structure/B2362477.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2362478.png)

![1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/no-structure.png)